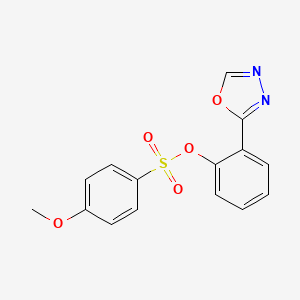

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

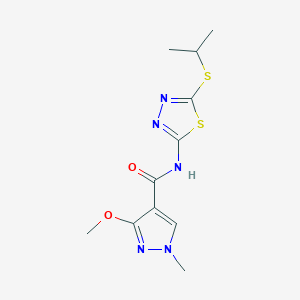

The synthesis of similar compounds often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Aplicaciones Científicas De Investigación

Anticancer Therapy

Compounds containing the 1,3,4-oxadiazol-2-yl group have been studied for their potential as anticancer drugs . For example, a series of compounds were designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), an enzyme that plays a critical role in cell cycle regulation . These compounds demonstrated significant anticancer activity against several human cancer cell lines .

Antimicrobial Activity

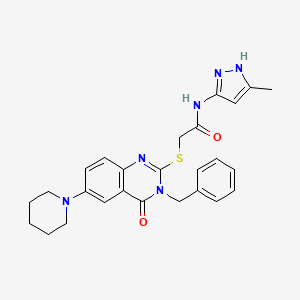

1,3,4-Oxadiazol-2-yl compounds have also been investigated for their antimicrobial properties . In one study, various 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones were synthesized and tested against several bacteria and fungi . Some derivatives exhibited very good antimicrobial activity .

EGFR Inhibitors

The 1,3,4-oxadiazol-2-yl group has been incorporated into compounds designed to inhibit EGFR . These compounds were found to have a robust inhibitory effect against the wild-type EGFR enzyme .

Cell Cycle Analysis

Compounds containing the 1,3,4-oxadiazol-2-yl group have been used in cell cycle analysis studies . These studies revealed cell cycle arrest at G1/G0 and G2 phases .

Apoptosis Assays

These compounds have also been used in apoptosis assays, which are tests that measure the rate of cell death .

EGFR Pathway Analysis

Compounds with the 1,3,4-oxadiazol-2-yl group have been used to study the EGFR pathway . These studies revealed a significant inhibition of EGFR autophosphorylation in certain cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQIYDUTXKWDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)

![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)

![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)